molecular formula C20H13ClFNO4S2 B2585746 5-((2-Chlorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole CAS No. 850928-70-0

5-((2-Chlorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole

Cat. No.: B2585746
CAS No.: 850928-70-0
M. Wt: 449.9
InChI Key: DEWASAXORPBNBW-UHFFFAOYSA-N
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Description

5-((2-Chlorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole is a complex organic compound that features a combination of various functional groups, including a chlorobenzylthio group, a fluorophenylsulfonyl group, and a furan-2-yl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Chlorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Oxazole Ring: Starting with a suitable precursor, such as a 2-furyl ketone, the oxazole ring can be formed through a cyclization reaction.

    Introduction of the Chlorobenzylthio Group: This step might involve the nucleophilic substitution of a chlorobenzyl halide with a thiol group.

    Attachment of the Fluorophenylsulfonyl Group: This could be achieved through a sulfonylation reaction using a fluorophenyl sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or furan moieties.

    Reduction: Reduction reactions could target the sulfonyl group or the oxazole ring.

    Substitution: Various substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound could serve as an intermediate for the synthesis of more complex molecules. Its unique functional groups make it a versatile building block.

Biology

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-((2-Chlorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-((2-Chlorobenzyl)thio)-4-((4-methylphenyl)sulfonyl)-2-(furan-2-yl)oxazole
  • 5-((2-Bromobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole
  • 5-((2-Chlorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole

Uniqueness

The uniqueness of 5-((2-Chlorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This could make it particularly valuable for certain applications in research and industry.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFNO4S2/c21-16-5-2-1-4-13(16)12-28-20-19(23-18(27-20)17-6-3-11-26-17)29(24,25)15-9-7-14(22)8-10-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWASAXORPBNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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